tert-Butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis Routes and Chemical Space Exploration : Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-(4-fluoro-1-piperidyl)azetidine-1-carboxylate. These compounds are important for deriving novel compounds with chemical properties complementary to piperidine ring systems (Meyers et al., 2009).
Structural Analysis and Biological Evaluation : Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound with structural similarities, and evaluated its antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Development of Amino Acid-Azetidine Chimeras : Sajjadi and Lubell (2008) worked on synthesizing azetidine-2-carboxylic acid analogs with various heteroatomic side chains. These compounds are essential for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Pharmaceutical and Medicinal Chemistry Applications
Pharmacologically Useful Cores : Gumireddy et al. (2021) described the synthesis of a piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, highlighting its potential in pharmacological applications due to its novel chemistry and useful secondary nitrogen atom (Gumireddy et al., 2021).
Antibacterial Activity Studies : Bouzard et al. (1989) synthesized various tert-butyl derivatives with fluoroquinolone and naphthyridine structures, evaluating their antibacterial activities. These studies are crucial in developing new antibacterial agents (Bouzard et al., 1989).
Gram-Scale Synthesis of Azetidines : Ji, Wojtas, and Lopchuk (2018) focused on the synthesis of protected 3-haloazetidines, essential building blocks in medicinal chemistry. Their work includes the synthesis of azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Properties
IUPAC Name |
tert-butyl 3-(4-fluoropiperidin-1-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O2/c1-13(2,3)18-12(17)16-8-11(9-16)15-6-4-10(14)5-7-15/h10-11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZOAHHPGRGQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134943 | |
Record name | 1-Azetidinecarboxylic acid, 3-(4-fluoro-1-piperidinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257293-82-5 | |
Record name | 1-Azetidinecarboxylic acid, 3-(4-fluoro-1-piperidinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-(4-fluoro-1-piperidinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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